molecular formula C10H18O3 B14451661 Ethyl 7-hydroxy-2-methylhept-2-enoate CAS No. 74844-86-3

Ethyl 7-hydroxy-2-methylhept-2-enoate

Cat. No.: B14451661
CAS No.: 74844-86-3
M. Wt: 186.25 g/mol
InChI Key: QMWPNDVBDNSPFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy-2-methylhept-2-enoate typically involves the esterification of 7-hydroxy-2-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-2-methylhept-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7-hydroxy-2-methylhept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-2-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-hydroxy-2-methylhept-2-enoate is unique due to its α,β-unsaturated ester structure, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

74844-86-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 7-hydroxy-2-methylhept-2-enoate

InChI

InChI=1S/C10H18O3/c1-3-13-10(12)9(2)7-5-4-6-8-11/h7,11H,3-6,8H2,1-2H3

InChI Key

QMWPNDVBDNSPFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCCCO)C

Origin of Product

United States

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